6-Bromopyrazin-2-amine 6-Bromopyrazin-2-amine 2-Amino-6-bromopyrazine

Brand Name: Vulcanchem
CAS No.: 54237-53-5
VCID: VC21085035
InChI: InChI=1S/C4H4BrN3/c5-3-1-7-2-4(6)8-3/h1-2H,(H2,6,8)
SMILES: C1=C(N=C(C=N1)Br)N
Molecular Formula: C4H4BrN3
Molecular Weight: 174 g/mol

6-Bromopyrazin-2-amine

CAS No.: 54237-53-5

Cat. No.: VC21085035

Molecular Formula: C4H4BrN3

Molecular Weight: 174 g/mol

* For research use only. Not for human or veterinary use.

6-Bromopyrazin-2-amine - 54237-53-5

Specification

CAS No. 54237-53-5
Molecular Formula C4H4BrN3
Molecular Weight 174 g/mol
IUPAC Name 6-bromopyrazin-2-amine
Standard InChI InChI=1S/C4H4BrN3/c5-3-1-7-2-4(6)8-3/h1-2H,(H2,6,8)
Standard InChI Key SBBQFRYIMUUNFT-UHFFFAOYSA-N
SMILES C1=C(N=C(C=N1)Br)N
Canonical SMILES C1=C(N=C(C=N1)Br)N

Introduction

Chemical Identity and Nomenclature

6-Bromopyrazin-2-amine represents a disubstituted pyrazine compound featuring a bromine atom at position 6 and an amino group at position 2 of the pyrazine ring. This heterocyclic compound is known by several chemical identifiers and synonyms:

ParameterInformation
Chemical Name2-Amino-6-bromopyrazine
Common Synonyms6-Bromo-2-pyrazinamine; 2-Amino-6-bromopyrazine; 2-Bromo-6-aminopyrazine; 6-Bromopyrazin-2-amine
CAS Registry Number54237-53-5
Molecular FormulaC₄H₄BrN₃
Molecular Weight174.00 g/mol
MDL NumberMFCD10697806
InChI KeySBBQFRYIMUUNFT-UHFFFAOYSA-N
PubChem ID12693182

The compound contains a pyrazine core, which is a six-membered aromatic heterocycle containing two nitrogen atoms in para positions .

Structural Characteristics and Properties

6-Bromopyrazin-2-amine exhibits distinctive structural features that influence its chemical behavior and reactivity. The compound consists of a planar pyrazine ring with bromine and amino substituents.

Physical Properties

The physical properties of 6-Bromopyrazin-2-amine determine its handling characteristics and potential applications:

PropertyValue
AppearanceCrystalline solid
Heavy Atoms8
Aromatic Heavy Atoms6
Rotatable Bonds0
H-Bond Acceptors2.0
H-Bond Donors1.0
Molar Refractivity34.14
Topological Polar Surface Area (TPSA)51.8 Ų

These properties highlight the compound's rigid aromatic structure with limited conformational flexibility, as indicated by the absence of rotatable bonds .

Solubility Properties

Understanding the solubility profile of 6-Bromopyrazin-2-amine is crucial for its application in various chemical processes:

Solubility ParameterValueClassification
Log S (ESOL)-2.05Soluble
Solubility (ESOL)1.54 mg/ml; 0.00884 mol/lSoluble
Log S (Ali)-1.59Very soluble
Solubility (Ali)4.43 mg/ml; 0.0255 mol/lVery soluble
Log S (SILICOS-IT)-2.14Soluble
Solubility (SILICOS-IT)1.25 mg/ml; 0.00721 mol/lSoluble

These values indicate that 6-Bromopyrazin-2-amine generally exhibits good solubility in appropriate solvents, which facilitates its use in chemical reactions and formulations .

Chemical Reactivity and Synthesis

The presence of both the bromine atom and the amino group makes 6-Bromopyrazin-2-amine a versatile building block in organic synthesis. The bromine atom serves as an excellent leaving group for various substitution reactions, while the amino group can participate in numerous transformations.

Reactive Sites

The compound presents two primary reactive sites:

  • The bromine atom at position 6 - valuable for cross-coupling reactions and nucleophilic substitutions

  • The amino group at position 2 - suitable for amidation, condensation, and acylation reactions

These reactive centers allow for diverse chemical modifications and make the compound valuable in the synthesis of more complex structures.

Pharmacokinetic Properties

The pharmacokinetic profile of 6-Bromopyrazin-2-amine provides insights into its potential behavior in biological systems:

ParameterValueSignificance
GI AbsorptionHighGood oral bioavailability potential
BBB PermeantYesCan potentially cross the blood-brain barrier
P-gp SubstrateNoNot likely to be effluxed by P-glycoprotein
CYP1A2 InhibitorNoLow risk of interactions with drugs metabolized by CYP1A2
CYP2C19 InhibitorNoLow risk of interactions with drugs metabolized by CYP2C19
CYP2C9 InhibitorNoLow risk of interactions with drugs metabolized by CYP2C9
CYP2D6 InhibitorNoLow risk of interactions with drugs metabolized by CYP2D6
CYP3A4 InhibitorNoLow risk of interactions with drugs metabolized by CYP3A4
Log Kp (skin permeation)-6.71 cm/sModerate skin permeation potential

These properties suggest that 6-Bromopyrazin-2-amine has favorable pharmacokinetic characteristics that could make it suitable for pharmaceutical applications .

Lipophilicity Profile

Lipophilicity is a crucial parameter affecting the compound's absorption, distribution, and biological activity:

Lipophilicity ParameterValue
Log Po/w (iLOGP)1.08
Log Po/w (XLOGP3)0.92
Log Po/w (WLOGP)0.83
Log Po/w (MLOGP)-0.26
Log Po/w (SILICOS-IT)1.02
Consensus Log Po/w0.72

The consensus log Po/w value of 0.72 indicates moderate lipophilicity, suggesting a balanced profile between hydrophilicity and lipophilicity that may contribute to good membrane permeability while maintaining reasonable aqueous solubility .

Drug-Likeness and Medicinal Chemistry Parameters

The drug-likeness of 6-Bromopyrazin-2-amine can be assessed using various medicinal chemistry parameters:

Drug-Likeness RuleViolations
Lipinski0.0
GhoseNone
Veber0.0
Egan0.0
Muegge2.0
Bioavailability Score0.55

Additionally, the compound shows favorable medicinal chemistry characteristics:

ParameterValue
PAINS Alerts0.0
Brenk Alerts0.0
Leadlikeness1.0
Synthetic Accessibility2.36

These parameters indicate that 6-Bromopyrazin-2-amine generally complies with established drug-likeness rules and has good synthetic accessibility (low score indicates easier synthesis) .

Safety ParameterInformation
Signal WordWarning
Hazard StatementsH302-H315-H319-H332-H335
Precautionary StatementsP261-P280-P305+P351+P338
GHS PictogramWarning symbol

These hazard codes indicate that the compound may:

  • Be harmful if swallowed (H302)

  • Cause skin irritation (H315)

  • Cause serious eye irritation (H319)

  • Be harmful if inhaled (H332)

  • May cause respiratory irritation (H335)

The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific eye contact procedures (P305+P351+P338) .

Related Compounds and Structural Analogues

Several structurally related compounds share similarities with 6-Bromopyrazin-2-amine:

CompoundSimilarityStructural Relationship
2-Amino-5-bromo-3-methylpyrazine0.82Addition of methyl group at position 3
5-Bromo-N,N-dimethylpyrazin-2-amine0.78N,N-dimethylation of the amino group
6-Bromopyridin-2-amineRelatedPyridine analog (nitrogen at different position)

The related pyridine analog, 6-Bromopyridin-2-amine, differs in containing only one nitrogen atom in the aromatic ring compared to the two nitrogen atoms in the pyrazine structure of 6-Bromopyrazin-2-amine .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator